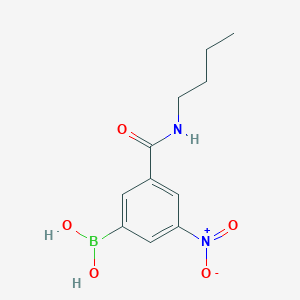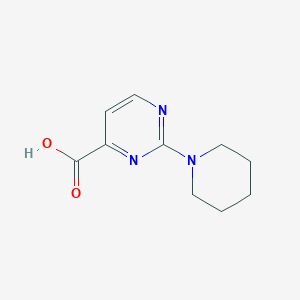![molecular formula C11H15ClFN B1520002 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 1172515-73-9](/img/structure/B1520002.png)
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C11H14FN•HCl and its molecular weight is 215.7 .
Molecular Structure Analysis
The molecular structure of 2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a fluorophenyl group via a methylene bridge . The InChI code for this compound is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H .Physical And Chemical Properties Analysis
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Proteomics Research
“2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in a cellular context .
Drug Discovery
The pyrrolidine ring, which is a part of “2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Asymmetric Synthesis
Pyrrolidine and its derivatives are widely used as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis . Asymmetric synthesis is a method used to create organic compounds with a high enantiomeric excess. It is a key process in modern chemistry and is particularly important in the field of pharmaceuticals .
Antitrypanosomal Agents
Fluoropyrrolidine containing N-ethylurea pyrazole derivatives have been studied as potential and selective inhibitors for Trypanosoma brucei and Trypanosoma cruzi, the parasitic causative agents of African sleeping sickness and Chagas disease respectively . These diseases are major public health problems in some parts of the world .
Treatment of Cystic Fibrosis
The pyrrolidine core is part of a potential bioactive compound for the treatment of cystic fibrosis (CF) . More sophisticated analogs containing this polycycle can be classified as promising drugs for this purpose .
Structural Diversity in Drug Design
Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This is particularly useful in drug design, where a wide range of structures is often needed to find a compound with the desired biological activity .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIUANJRRCMJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




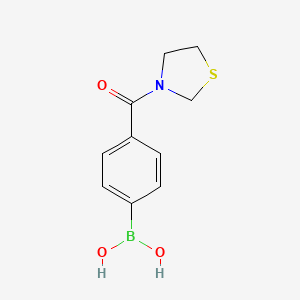
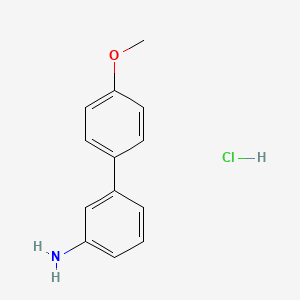
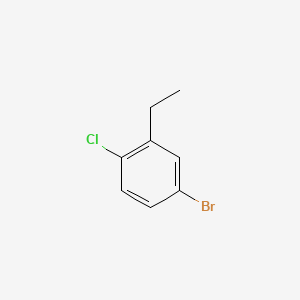
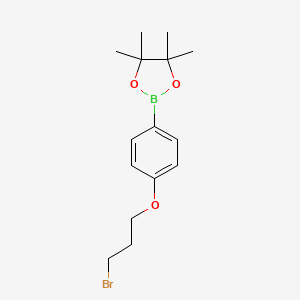
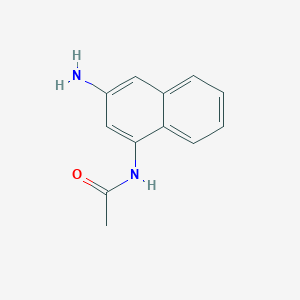

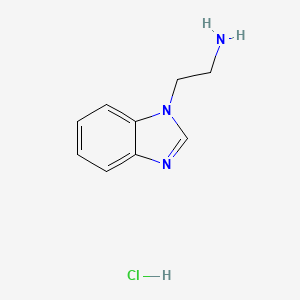

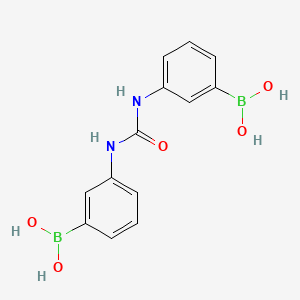

![1-Boc-4-(carboxy-thiophen-2-YL-methyl)-[1,4]diazepane](/img/structure/B1519937.png)
